molecular formula C16H13FN2OS B2871954 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 912760-59-9

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No. B2871954
M. Wt: 300.35
InChI Key: XWNMXXVCGOLHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Properties

Benzothiazole derivatives have been extensively investigated for their antitumor properties. A study highlighted the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which showed potent cytotoxic activity in vitro against certain human breast cancer cell lines, but were inactive against prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001). Another research focused on novel 4-thiazolidinone derivatives, designed to act as benzodiazepine receptor agonists with anticonvulsant properties, suggesting the versatility of benzothiazole derivatives in medical applications (Faizi et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole derivatives has been linked to the induction of cytochrome P450 enzymes, crucial for their antitumor activity. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was studied for its selective inhibitory activity against lung, colon, and breast cancer cell lines, not relying on CYP1A1 expression for its antitumor effects (Mortimer et al., 2006). Additionally, the formation of DNA adducts and induction of DNA damage in sensitive breast cancer cells further elucidates the potential mechanism through which these compounds exert their effects (Trapani et al., 2003).

Drug Delivery Systems

The development of drug delivery systems using benzothiazole derivatives has also been explored. Research into bioactive molecule encapsulation on metal-organic frameworks for controlled drug delivery emphasizes the importance of these compounds in developing novel therapeutic strategies (Noorian et al., 2020). Another study proposed apoferritin as a robust and biocompatible drug delivery vehicle for antitumor benzothiazoles, addressing formulation and bioavailability issues related to their clinical application (Breen et al., 2019).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNMXXVCGOLHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

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